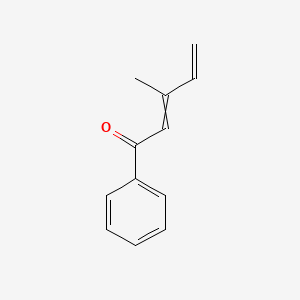![molecular formula C22H22N2O2 B14612758 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide CAS No. 58754-33-9](/img/structure/B14612758.png)
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with methoxy and pyridinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the amidation reaction, where an amine reacts with a carboxylic acid derivative. For instance, the reaction between 4-methoxybenzoic acid and 2-[1-(pyridin-2-yl)propan-2-yl]aniline under appropriate conditions can yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide.
Scientific Research Applications
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl substituent and exhibit comparable biological activities.
Benzamide Derivatives: Compounds with a benzamide core structure, such as substituted benzamides, have similar chemical properties and applications.
Uniqueness
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives.
Properties
CAS No. |
58754-33-9 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(1-pyridin-2-ylpropan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-16(15-18-7-5-6-14-23-18)20-8-3-4-9-21(20)24-22(25)17-10-12-19(26-2)13-11-17/h3-14,16H,15H2,1-2H3,(H,24,25) |
InChI Key |
YWAGQLMITMTPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
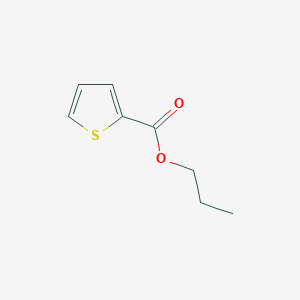
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
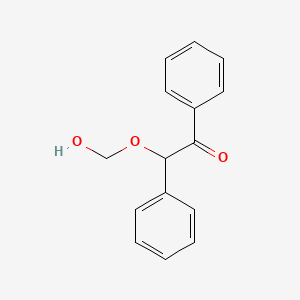

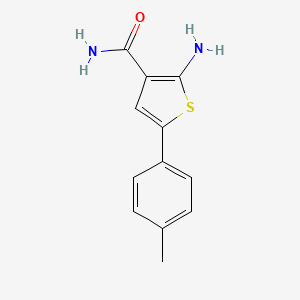

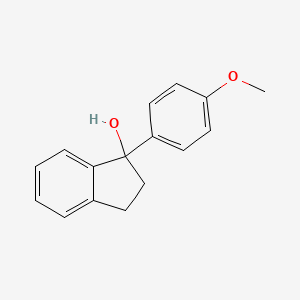

![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)
